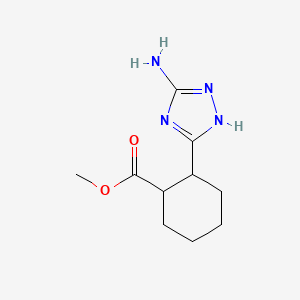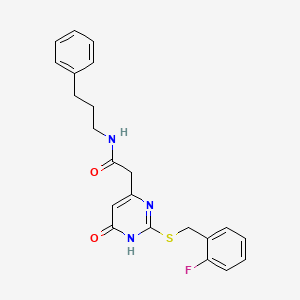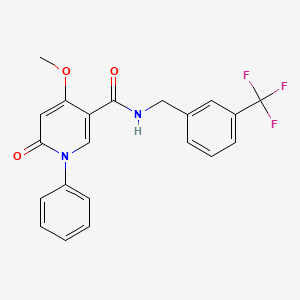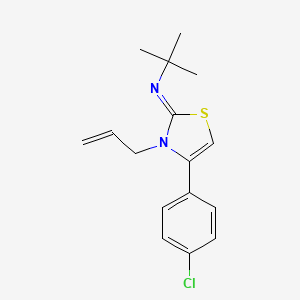
3-Bromo-3-ethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-ethylpentane: is an organic compound with the molecular formula C7H15Br It is a brominated derivative of pentane, where a bromine atom is attached to the third carbon of the pentane chain, which also has an ethyl group attached to the same carbon
Mécanisme D'action
Target of Action
3-Bromo-3-ethylpentane is an organic compound that primarily targets other molecules in chemical reactions, particularly in elimination reactions .
Mode of Action
The compound interacts with its targets through a process known as elimination. In the presence of a strong base such as sodium hydroxide (NaOH), this compound can undergo a bimolecular elimination (E2) reaction . Due to the bulky nature of this compound, it’s suggested that a unimolecular elimination (e1) reaction might be more likely .
Biochemical Pathways
It’s known that the compound can participate in elimination reactions, which are fundamental to organic chemistry .
Pharmacokinetics
Like other organic compounds, its bioavailability would likely be influenced by factors such as its chemical structure, the route of administration, and the presence of other compounds .
Result of Action
The primary result of this compound’s action in an elimination reaction is the formation of a new compound. The exact molecular and cellular effects would depend on the specific reaction conditions and the other molecules involved .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-3-ethylpentane can be synthesized through the bromination of 3-ethylpentane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the third carbon of 3-ethylpentane, followed by the addition of a bromine atom to form this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting the corresponding alcohol, 3-ethylpentan-3-ol, with hydrobromic acid (HBr) in the presence of a catalyst such as lithium bromide or calcium bromide. This method ensures high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-3-ethylpentane can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms). For example, when heated in methanol, it can form 3-ethylpentan-3-ol and methyl bromide.
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Methanol, ethanol, sodium hydroxide, potassium hydroxide.
Elimination: Sodium ethoxide, potassium tert-butoxide, heat.
Major Products:
Substitution: 3-ethylpentan-3-ol, methyl bromide.
Elimination: 3-ethylpent-2-ene, 3-ethylpent-1-ene.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-3-ethylpentane is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
3-Bromo-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-3-ethylhexane: Similar structure but with an additional carbon in the chain.
3-Chloro-3-ethylpentane: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-3-ethylpentane is unique due to the presence of both a bromine atom and an ethyl group on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it a good leaving group in substitution and elimination reactions, while the ethyl group provides steric hindrance that can affect the reaction pathway .
Propriétés
IUPAC Name |
3-bromo-3-ethylpentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWMTSXDBBJVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)
![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2440997.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)




![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)
![9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441006.png)
![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)



